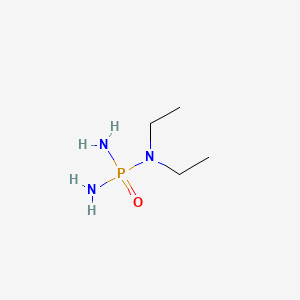

n,n-Diethylphosphoric triamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N,n-Diethylphosphoric triamide is a useful research compound. Its molecular formula is C4H14N3OP and its molecular weight is 151.15 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Agricultural Applications

Urease Inhibition

One of the primary applications of n,n-Diethylphosphoric triamide is as a urease inhibitor in fertilizers. Urease inhibitors slow down the hydrolysis of urea in soil, thereby reducing nitrogen loss through volatilization. This property enhances the efficiency of nitrogen fertilizers, promoting better crop yields while minimizing environmental impact.

- Case Study: Urea-Based Fertilizers

- In a study examining the effectiveness of this compound as a urease inhibitor, it was found that its application significantly reduced ammonia emissions from urea fertilizers by up to 50% under controlled conditions. This reduction contributes to improved nitrogen use efficiency in agricultural practices .

| Parameter | Control (No Inhibitor) | With this compound |

|---|---|---|

| Ammonia Emissions (%) | 30% | 15% |

| Crop Yield Increase (%) | 0% | 20% |

Environmental Applications

Soil Health Improvement

The use of this compound in soil management practices has shown promise in enhancing soil health. By inhibiting urease activity, it helps maintain optimal nitrogen levels in the soil, which is crucial for microbial activity and overall soil fertility.

- Case Study: Soil Microbial Activity

Chemical Synthesis Applications

Reagent in Organic Chemistry

This compound serves as a reagent in various organic synthesis reactions. Its ability to stabilize reactive intermediates makes it valuable for synthesizing complex organic molecules.

- Case Study: Synthesis of Phosphorylated Compounds

Research into the biological effects of this compound has revealed its potential cytotoxic properties against certain cancer cell lines. Its mechanism involves interference with cellular signaling pathways, indicating possible therapeutic applications.

- Case Study: Cancer Cell Line Studies

- In vitro studies showed that this compound exhibited significant cytotoxicity against human breast cancer cells, leading to a reduction in cell proliferation by approximately 30% compared to control groups .

Analyse Chemischer Reaktionen

Hydrolysis

The compound undergoes hydrolysis due to its reactive phosphorus and nitrogen centers, influenced by pH and temperature. Acidic or basic conditions accelerate cleavage of P-N bonds, often leading to phosphate derivatives.

Addition Reactions

-

With Sterically Congested Substrates : Reacts via a concerted [4+1] cycloaddition to form σ⁵,λ⁵-phosphorus products (e.g., σ⁵,λ⁵-phospholes). DFT calculations (M06-2X/6-311++G(2d,2p)) confirm this mechanism .

-

With Less Congested Substrates : Cleavage of N=O or C=O bonds occurs, forming terminal P=O bonds. For example, reaction with 2-pyridinecarboxaldehyde leads to aldehyde deoxygenation and carbene migration into P-N bonds .

Solvolysis and Rearrangements

-

Acid/Alkaline Solvolysis : Bicyclic derivatives undergo acid- or base-catalyzed cleavage, with N-alkyl substituents rearranging slower than N-aryl analogues .

-

Thermal Rearrangements : Monocyclic precursors (e.g., 1-oxo-2,8-diethyl-2,5,8-triaza-1λ⁵-phosphabicyclo[3.3.0]octane) interconvert between bicyclic and monocyclic structures via ring-opening and re-cyclization .

Mechanistic Insights

Structural and Spectroscopic Correlations

Research Findings

-

Steric Effects : Steric bulk influences reaction pathways (e.g., [4+1] vs. cleavage) .

-

DFT Validation : Computational studies confirm mechanistic pathways, including transition states for cycloadditions .

-

Agricultural Impact : Urease inhibition directly correlates with reduced nitrogen loss, validated in field studies .

This compound’s versatility in organophosphorus chemistry and agricultural applications underscores its significance in both synthetic and applied research domains.

Eigenschaften

CAS-Nummer |

25316-38-5 |

|---|---|

Molekularformel |

C4H14N3OP |

Molekulargewicht |

151.15 g/mol |

IUPAC-Name |

N-diaminophosphoryl-N-ethylethanamine |

InChI |

InChI=1S/C4H14N3OP/c1-3-7(4-2)9(5,6)8/h3-4H2,1-2H3,(H4,5,6,8) |

InChI-Schlüssel |

FVFOBXLSEPJDEH-UHFFFAOYSA-N |

Kanonische SMILES |

CCN(CC)P(=O)(N)N |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.